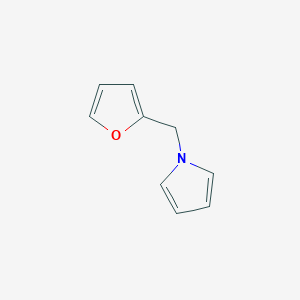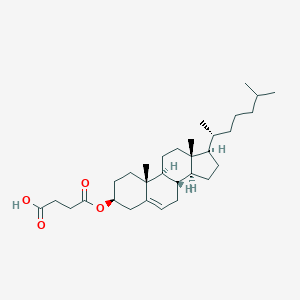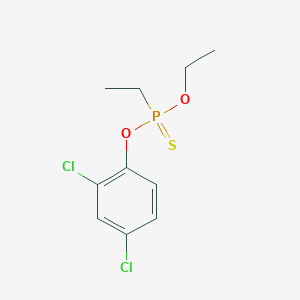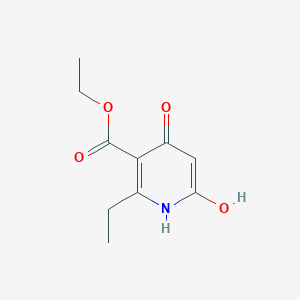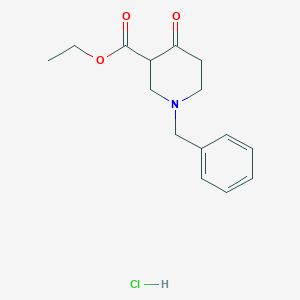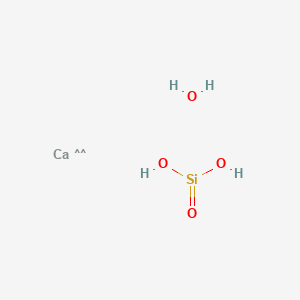
Xonotlite (Ca(SiO3).xH2O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xonotlite (Ca(SiO3).xH2O) is a naturally occurring mineral that belongs to the family of calcium silicate hydrates. It is a white or colorless mineral that is commonly found in hydrothermal veins and metamorphic rocks. Xonotlite has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as construction, material science, and biomedicine.
Mecanismo De Acción
The mechanism of action of xonotlite is not fully understood. However, it is believed that xonotlite interacts with biological systems through surface adsorption and ion exchange. Xonotlite has been shown to have a high affinity for calcium ions, which may play a role in its potential use in biomedicine.
Efectos Bioquímicos Y Fisiológicos
Xonotlite has been shown to have potential biochemical and physiological effects. In vitro studies have shown that xonotlite can stimulate the proliferation of osteoblasts, which are cells responsible for bone formation. Xonotlite has also been shown to have potential antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using xonotlite in lab experiments is its availability and low cost. Xonotlite is a naturally occurring mineral that can be easily synthesized using various methods. However, xonotlite has some limitations as well. Xonotlite is a complex mineral that can have varying compositions, which can make it difficult to reproduce results. Additionally, the purity of xonotlite can also vary, which can affect its properties and potential applications.
Direcciones Futuras
There are many future directions for the study of xonotlite. One potential direction is the study of its potential use in biomedicine. Xonotlite has been shown to have potential applications in bone tissue engineering and drug delivery. Further studies are needed to fully understand the mechanism of action of xonotlite and its potential applications in biomedicine.
Another potential direction is the study of xonotlite's potential use in environmental remediation. Xonotlite has been shown to have potential applications in the removal of heavy metals and organic pollutants from wastewater. Further studies are needed to fully understand the potential of xonotlite in environmental remediation.
Conclusion:
Xonotlite is a unique mineral that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications in construction, material science, and biomedicine make it a promising material for future research. Further studies are needed to fully understand the mechanism of action of xonotlite and its potential applications in various fields.
Métodos De Síntesis
Xonotlite can be synthesized through various methods such as hydrothermal synthesis, sol-gel synthesis, and solid-state reaction. Hydrothermal synthesis involves heating a mixture of calcium oxide and silica in an autoclave at high pressure and temperature. Sol-gel synthesis involves the formation of a gel by the hydrolysis of precursors followed by drying and calcination to obtain the final product. Solid-state reaction involves the reaction of calcium oxide and silica at high temperature to form xonotlite.
Aplicaciones Científicas De Investigación
Xonotlite has been extensively studied for its potential applications in various fields. In construction, xonotlite has been used as a cement replacement material due to its high compressive strength and low shrinkage. Xonotlite has also been studied for its potential use in the production of lightweight and high-strength materials.
In the field of material science, xonotlite has been studied for its potential use as a catalyst support due to its high surface area and porosity. Xonotlite has also been studied for its potential use in the production of nanomaterials.
Propiedades
Número CAS |
12141-77-4 |
|---|---|
Nombre del producto |
Xonotlite (Ca(SiO3).xH2O) |
Fórmula molecular |
CaH4O4Si |
Peso molecular |
136.19 g/mol |
InChI |
InChI=1S/Ca.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
Clave InChI |
UGGQKDBXXFIWJD-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.[Ca] |
SMILES canónico |
O.O[Si](=O)O.[Ca] |
Otros números CAS |
12141-77-4 |
Sinónimos |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



